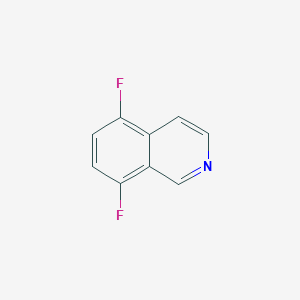

5,8-Difluoroisoquinoline

Description

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and light-emitting properties .

Properties

IUPAC Name |

5,8-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDINNNEIGYBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroisoquinoline can be achieved through several methods:

Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain fluorinated benzene rings.

Simultaneous Installation: A more modern approach involves the simultaneous installation of the isoquinoline framework and fluorine substituents through advanced synthetic methodologies.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, lithium diisopropylamide, and Grignard reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFN

- Chemical Structure : The compound features a tetrahydroisoquinoline core with fluorine atoms at the 5th and 8th positions. This configuration significantly influences its chemical behavior and biological interactions.

Chemistry

5,8-Difluoroisoquinoline serves as a crucial building block in organic synthesis. Its applications include:

- Reagent in Organic Reactions : Utilized in various organic reactions to synthesize more complex molecules.

- Intermediate for Specialty Chemicals : Acts as an intermediate in the production of specialty chemicals.

Biology

The compound is under investigation for its potential biological activities:

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes linked to various diseases.

- Receptor Binding Studies : The structural features allow effective binding to neurotransmitter receptors.

Medicine

This compound is explored for its therapeutic properties:

- Anticancer Activity : Research indicates that it can modulate cancer cell proliferation pathways, demonstrating significant antiproliferative activity against various cancer cell lines.

- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative disorders by inhibiting neurotoxic pathways.

The biological activity of this compound primarily arises from its interaction with molecular targets:

- Antitumor Properties : In a study on ovarian cancer treatment, derivatives exhibited significant antiproliferative effects, with a GI50 value around 13.14 µM against SKOV-3 cells.

- Antimicrobial Potential : Preliminary studies suggest antibacterial and antiviral properties through enzyme inhibition mechanisms.

Anticancer Research

A notable study investigated the anticancer potential of this compound derivatives:

- Study Overview : Various derivatives were tested for their effects on ovarian cancer cells.

- Results : The compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating their potential as targeted therapies.

Neuroprotection Studies

Another significant study focused on the neuroprotective effects of this compound:

- Objective : To assess its efficacy as a c-Abl inhibitor in models of Parkinson's disease.

- Findings : The compound significantly reduced neurotoxicity and associated pathologies in mouse models, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activities:

| Substituent Position | Effect on Activity |

|---|---|

| 5th Position | Enhances receptor binding affinity |

| 8th Position | Increases enzyme inhibition potency |

Mechanism of Action

The mechanism of action of 5,8-Difluoroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: These interactions can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

5-Fluoroisoquinoline: Similar in structure but with only one fluorine atom, it exhibits different reactivity and biological activity.

8-Fluoroisoquinoline: Another similar compound with a single fluorine atom at the 8 position.

5,8-Difluoroquinoline: A closely related compound with a quinoline instead of an isoquinoline ring.

Uniqueness: 5,8-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorinated isoquinolines and quinolines .

Biological Activity

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is characterized by the presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring, which enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

The introduction of fluorine atoms significantly alters the chemical properties of isoquinoline derivatives. The enhanced lipophilicity improves the compound's ability to penetrate biological membranes, facilitating interactions with various biological targets. Several synthetic methods have been developed to produce this compound, which can serve as a building block in the synthesis of more complex organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 181.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Neurotransmitter Modulation

The compound may also influence neurotransmitter systems. Isoquinolines are known to interact with dopamine and serotonin receptors, suggesting that this compound could potentially modulate these pathways. This activity is particularly relevant for developing treatments for neurological disorders.

- Research Findings : Studies have indicated that certain THIQ derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which could be explored further with this compound .

Antimicrobial Activity

Research into related compounds has shown that isoquinoline derivatives possess antimicrobial properties. Although specific studies on this compound are still needed, its structural characteristics suggest potential activity against bacterial and fungal pathogens.

- Comparative Analysis : A review of related compounds indicated that derivatives with similar structures exhibited significant antimicrobial effects, warranting further investigation into the biological activity of this compound .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes through competitive or non-competitive mechanisms.

- Receptor Interaction : Potential binding to neurotransmitter receptors could influence signaling pathways associated with mood regulation and neuroprotection.

Future Research Directions

Further studies are essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.